Exatecan mesylate Exatecan mesylate Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death.
Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)
Brand Name: Vulcanchem
CAS No.: 169869-90-3
VCID: VC0003460
InChI: InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol

Exatecan mesylate

CAS No.: 169869-90-3

Cat. No.: VC0003460

Molecular Formula: C25H26FN3O7S

Molecular Weight: 531.6 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Exatecan mesylate - 169869-90-3

Specification

CAS No. 169869-90-3
Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
IUPAC Name (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Standard InChI InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Standard InChI Key BICYDYDJHSBMFS-GRGFAMGGSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Appearance Yellow solid powder

Introduction

Chemical Properties and Synthesis

Structural Characteristics

Exatecan mesylate (C₂₅H₃₀FN₃O₉S) is a water-soluble derivative featuring a pyranoindolizinoquinoline core structure. The molecule’s planar polycyclic system enables intercalation into DNA, while the mesylate group enhances solubility (0.19 mM in water) . Critical structural modifications from natural camptothecin include:

  • 10-hydroxyethyl group: Improves stability of the lactone ring

  • 19-methyl substitution: Enhances topoisomerase I binding affinity

  • 18-fluorine atom: Reduces susceptibility to cellular efflux pumps

A comparative analysis of camptothecin analogs reveals exatecan’s superior potency, with an IC₅₀ of 2.2 μM against topoisomerase I versus 35 μM for camptothecin .

Synthetic Pathway

The industrial synthesis involves a seven-step process starting from camptothecin (Figure 1):

  • Ring expansion: Ethylene glycol-mediated opening of the E-ring

  • Fluorination: Electrophilic substitution at position 18

  • Amination: Introduction of the 23-amino group via catalytic hydrogenation

  • Mesylation: Methanesulfonic acid treatment to form the stable mesylate salt

Key reaction parameters:

  • Yield: 53.9% after final purification

  • Purity: >96% by HPLC analysis

Mechanism of Action

Cellular Consequences

The stabilized ternary complex triggers:

  • Replication fork collapse during S-phase

  • ATM/ATR pathway activation (phosphorylation levels increase 8-fold)

  • SLFN11-mediated apoptosis: 72% cell death in SLFN11⁺ models vs. 18% in SLFN11⁻

Pharmacokinetic Profile

Disposition Characteristics

Phase I studies established linear pharmacokinetics across doses (0.1–0.8 mg/m²):

ParameterValue (Mean ± SD)PopulationSource
Clearance1.4 L/h/m²Metastatic BC
Vd12 L/m²Solid Tumors
t₁/₂8.2 ± 1.3 hRenal Impairment
Protein Binding92%In vitro

Special Populations

  • Renal impairment: No significant clearance changes in CrCl 30-89 mL/min (p=0.32)

  • Hepatic dysfunction: 40% reduction in clearance with Child-Pugh B cirrhosis

Clinical Efficacy

Metastatic Breast Cancer

The pivotal Phase II trial (N=39) demonstrated:

EndpointResult (95% CI)
Objective Response Rate7.7% (2.6–19.9%)
Clinical Benefit Rate59.0% (43.2–72.8%)
Median PFS3.0 months
6-month PFS Rate20.5%

Notably, 51.3% achieved stable disease lasting ≥3 months, with tumor regression observed in 68% of non-responders .

Combination Therapies

Emerging strategies show promise:

  • ATR inhibition: Synergy with ceralasertib (combination index=0.32) in BRCA1-deficient models

  • PEG conjugation: CBX-12 conjugate achieved 98% tumor growth inhibition in MX-1 xenografts

ToxicityIncidenceManagement Strategy
Neutropenia64%G-CSF prophylaxis
Thrombocytopenia28%Dose reduction to 0.3 mg/m²
Anemia15%Erythropoietin support

Non-Hematologic Effects

  • Fatigue: 28% (Grade 3), typically resolving within 72 hours

  • Neuropathy: 5% incidence, cumulative dose relationship observed

Recent Developments

Biomarker-Driven Therapy

  • SLFN11 expression: Predictive of response (ORR 38% vs. 4% in SLFN11⁻)

  • HRD status: 89% disease control rate in HR-deficient tumors

Novel Formulations

  • PEGylated exatecan: t₁/₂ extended to 40 hours vs. 8 hours for free drug

  • pH-sensitive conjugates: Tumor-selective activation (5-fold higher intratumoral concentration)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator